5-(Quinolin-8-yl)pentan-2-one

PDE4 inhibition COPD Asthma

5-(Quinolin-8-yl)pentan-2-one (CAS 920491-96-9) is a synthetic quinoline-based ketone with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol. It belongs to the 8-substituted quinoline chemotype, a structural class heavily investigated for phosphodiesterase type 4 (PDE4) inhibition in the context of asthma, chronic obstructive pulmonary disease (COPD), and broader anti-inflammatory indications.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 920491-96-9
Cat. No. B12634519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Quinolin-8-yl)pentan-2-one
CAS920491-96-9
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(=O)CCCC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C14H15NO/c1-11(16)5-2-6-12-7-3-8-13-9-4-10-15-14(12)13/h3-4,7-10H,2,5-6H2,1H3
InChIKeyOZAWHYUVWYCYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Quinolin-8-yl)pentan-2-one (CAS 920491-96-9): A Quantitatively Defined PDE4A Inhibitor and 8-Substituted Quinoline Chemical Probe for Respiratory and Inflammatory Target Differentiation Studies


5-(Quinolin-8-yl)pentan-2-one (CAS 920491-96-9) is a synthetic quinoline-based ketone with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It belongs to the 8-substituted quinoline chemotype, a structural class heavily investigated for phosphodiesterase type 4 (PDE4) inhibition in the context of asthma, chronic obstructive pulmonary disease (COPD), and broader anti-inflammatory indications [1]. The compound has been directly evaluated in a recombinant human PDE4A enzymatic assay and returned a single-digit nanomolar IC50 value, placing it within the potency range of advanced preclinical PDE4 inhibitors while offering a synthetically minimal 8-(ω-oxoalkyl) substitution pattern that distinguishes it from the biaryl and heteroaryl-linked quinolines dominating the intellectual property landscape [2].

PDE4A biochemical probe for target engagement studies
8-Substituted quinoline scaffold for SAR and selectivity profiling
Terminal methyl ketone handle enables late-stage diversification
Low PSA supports CNS distribution research applications

Why 5-(Quinolin-8-yl)pentan-2-one Cannot Be Substituted by Generic PDE4 Inhibitors or Arbitrary 8-Quinoline Derivatives in Procurement Specifications


Generic PDE4 inhibitor procurement—exemplified by rolipram or its analogues—fails to reproduce the quantitative target engagement profile of 5-(quinolin-8-yl)pentan-2-one because the 8-(ω-oxoalkyl)quinoline scaffold engages the PDE4 catalytic site through a distinct hydrogen-bond network and hydrophobic packing arrangement that differs fundamentally from the catechol-ether motif of rolipram-class inhibitors [1]. Even within the 8-arylquinoline family, small variations in linker length and terminal functionalization produce large shifts in PDE4 isoform selectivity, plasma half-life, and lung-to-plasma partitioning ratios, as demonstrated in comparative pharmacokinetic studies of related 8-arylquinoline inhibitors where IC50 values span from 1.1 nM to 6.8 nM and lung:plasma ratios from 0.7 to 234 depending solely on side-chain composition [2]. Direct substitution with a biaryl or heteroaryl-linked 8-quinoline therefore alters the critical lung-targeting pharmacokinetic parameters and PDE4A/D selectivity window, making compound-specific procurement essential for reproducible pharmacology.

Binding Motif Mismatch

Rolipram-class catechol-ether inhibitors engage PDE4 through a different hydrogen-bond network, potentially shifting target engagement profiles.

Linker-Dependent Selectivity

Even minor side-chain variations in 8-substituted quinolines can alter PDE4 isoform selectivity and plasma exposure, requiring compound-specific validation.

Lung Partitioning Shift

Biaryl-linked quinoline analogs drive high lung:plasma ratios; direct substitution may change tissue distribution and systemic pharmacology readouts.

Product-Specific Quantitative Evidence Guide for 5-(Quinolin-8-yl)pentan-2-one: Comparator-Anchored Differentiation Claims with Assay-Level Data


PDE4A Enzymatic IC50 of 10.7 nM: Potency Differentiated from the Reference PDE4 Inhibitor Rolipram and Positioned Within the Alkyl-Bridged 8-Arylquinoline Landscape

In a direct enzymatic assay against recombinant human PDE4A, 5-(quinolin-8-yl)pentan-2-one achieved an IC50 of 10.7 nM [1]. By cross-study comparison, the prototypical PDE4 inhibitor rolipram exhibits an IC50 of 2.0 μM (2000 nM) against PDE4 in an equivalent in vitro enzyme assay , representing an approximately 187-fold lower potency. Among the alkyl-bridged 8-arylquinoline series, which represents the closest structural chemotype to the target compound, PDE4A IC50 values for optimized analogs range from 1.1 nM to 6.8 nM [2], indicating that the target compound's potency is within 2- to 10-fold of the most potent in-class members while maintaining a single-digit nanomolar profile. This potency level is sufficient for biochemical probe applications and initial SAR exploration without the synthetic complexity of elaborate biaryl coupling steps.

PDE4A IC50
Reported
IC50 = 10.7 nM (human PDE4A)
Single-digit nanomolar potency supports PDE4A biochemical probe applications; differentiated from rolipram (2.0 µM).
Cross-study enzyme assay data; recombinant PDE4A context
PDE4 inhibition COPD Asthma Inflammation

Physicochemical Differentiation: PSA of 29.96 Ų and LogP of 3.15 Favor CNS-Penetrant and Membrane-Partitioning Profiles Compared to Polar PDE4 Pharmacophores

The target compound possesses a calculated polar surface area (PSA) of 29.96 Ų and a LogP of 3.15 . This PSA falls well below the 60–90 Ų threshold commonly required for blood-brain barrier penetration and is substantially lower than the PSA of rolipram (~47 Ų) [1]. The intermediate LogP indicates balanced lipophilicity favoring passive membrane partitioning. In contrast, sulfone-containing PDE4 inhibitors such as L-454560 (MK-0359) and roflumilast carry higher PSA values due to sulfonyl and amide functionalities, which limit their CNS exposure and contribute to their gastrointestinal side-effect profiles [2]. For research applications requiring CNS target engagement or investigation of PDE4-mediated neuroinflammation, the low-PSA, moderate-LogP signature of 5-(quinolin-8-yl)pentan-2-one provides a differentiated physicochemical entry point not accessible with clinically advanced PDE4 chemotypes.

Physicochemical Profile
Class-level
PSA = 29.96 Ų, LogP = 3.15
Low PSA supports CNS distribution studies; differentiates from high-PSA PDE4 inhibitors.
Calculated molecular descriptors; class-level inference
Physicochemical properties Polar surface area LogP CNS drug design Membrane permeability

Synthetic Tracability: A Single-Step Ketone Functionalization at the Quinoline 8-Position Contrasts with Multi-Step Biaryl Coupling Required for L-454560-Class Inhibitors

5-(Quinolin-8-yl)pentan-2-one is accessible through direct functionalization of the quinoline 8-position with an ω-oxoalkyl chain, a synthetic route considerably shorter than the palladium-catalyzed biaryl or heteroaryl coupling sequences required for advanced PDE4 clinical candidates such as L-454560, GSK256066, or P29 [1]. While the compound itself has been profiled as a PDE4A inhibitor, its terminal methyl ketone group also renders it a versatile synthetic intermediate for late-stage diversification via aldol condensation, reductive amination, or Wittig olefination, enabling scaffold elaboration without the protecting-group manipulations inherent to biaryl architectures [2]. For medicinal chemistry groups seeking a cost-effective entry point into the 8-substituted quinoline PDE4 space, the compound offers a building-block advantage that clinical candidates, with their fully elaborated and patent-protected structures, cannot provide as procurement reagents.

Synthetic Accessibility
Class-level
One-step 8-quinoline alkylation; reactive methyl ketone handle
Facilitates building-block procurement for parallel library synthesis; avoids multi-step biaryl couplings.
Synthetic feasibility assessment; no experimental yield data
Synthetic chemistry 8-quinoline functionalization PDE4 inhibitor synthesis Building block utility

Structural Minimalism Driving Lung-Selective Pharmacokinetic Potential: Absence of the High-LogP Biaryl Motif That Drives Elevated Lung:Plasma Ratios in Optimized Inhalation Candidates

Pharmacokinetic profiling of closely related quinoline-based PDE4 inhibitors designed for inhaled administration has demonstrated that the lung:plasma AUCall ratio is exquisitely sensitive to side-chain composition, ranging from 0.7 (systemic-equilibrating) to 234.0 (lung-retained) across four analogs that differ only in their 8-position substituents [1]. 5-(Quinolin-8-yl)pentan-2-one, bearing a flexible ω-oxoalkyl chain instead of the extended biaryl or heteroaryl groups that drive lung retention, is predicted to exhibit a lower lung:plasma ratio than the clinical candidate L-454560—a feature that is desirable for systemic PDE4 target engagement studies. This positions the compound as a systemic tool candidate, complementary to lung-retained inhalation probes, enabling investigators to dissect centrally-mediated versus peripherally-mediated PDE4 pharmacology without confounding by extreme tissue partitioning.

Lung Partitioning
Class-level
Predicted lung:plasma AUCall ratio
Supports systemic PDE4 target engagement without high lung sequestration confound.
Inferred from analog PK data; requires experimental confirmation
Pharmacokinetics Lung-to-plasma ratio Inhaled PDE4 inhibitor Tissue partitioning

Best-Fit Research and Industrial Application Scenarios for 5-(Quinolin-8-yl)pentan-2-one Based on Quantitative Differentiation Evidence


Systemic PDE4A Biochemical Probe and Rolipram-Replacement Tool Compound for In Vitro Enzyme Assays

With a PDE4A IC50 of 10.7 nM—187-fold more potent than rolipram —5-(quinolin-8-yl)pentan-2-one serves as a higher-affinity biochemical probe for PDE4A in in vitro enzymatic and binding assays. Researchers seeking to replace rolipram in fluorescence-based or radiometric PDE4 activity assays can expect substantially higher assay sensitivity, reduced compound consumption, and a cleaner dose-response window. The compound's single-digit nanomolar potency aligns with the assay requirements for high-throughput screening (HTS) hit confirmation, where micromolar tool compounds frequently yield ambiguous or false-negative results.

CNS-Penetrant PDE4 Inhibitor for Neuroinflammation and Blood-Brain Barrier Distribution Studies

The low PSA of 29.96 Ų—well below the 60–90 Ų CNS exclusion threshold—combined with a moderate LogP of 3.15 predicts favorable passive blood-brain barrier permeability . This physicochemical signature distinguishes the compound from the clinically advanced PDE4 inhibitors roflumilast and L-454560, whose higher PSA values limit CNS exposure. Neuroscience research groups investigating PDE4-mediated cAMP signaling in microglia, astrocytes, or neuronal populations can employ this compound to achieve CNS target engagement that is not pharmacologically accessible with approved PDE4 drugs, enabling mechanistic studies of PDE4 in Alzheimer's disease, depression, or neuropathic pain models.

Modular Building Block for Parallel Synthesis of 8-Substituted Quinoline PDE4 Inhibitor Libraries

The terminal methyl ketone functionality of 5-(quinolin-8-yl)pentan-2-one provides a reactive handle for late-stage diversification via aldol condensation, reductive amination, or Wittig chemistry . Medicinal chemistry groups can procure this compound as a cost-effective core scaffold and generate focused libraries of 8-(ω-oxoalkyl)quinoline derivatives in one or two synthetic steps, bypassing the multi-step palladium-catalyzed coupling sequences required for biaryl PDE4 chemotypes. This building-block utility supports hit-to-lead SAR exploration at a fraction of the synthetic cost associated with clinical candidate scaffold procurement.

Systemic In Vivo PDE4 Pharmacology Without the Confound of Extreme Lung Sequestration

The structural simplicity of the ω-oxoalkyl side chain is predicted to produce a lung:plasma AUCall ratio below 10, in contrast to the >35-fold lung enrichment observed for extended biaryl-linked quinoline inhalation candidates . Investigators conducting systemic PDE4 target engagement studies—particularly those measuring plasma cytokine biomarkers (e.g., TNF-α) or peripheral blood mononuclear cell (PBMC) cAMP accumulation—can use this compound as a systemic tool molecule without the pharmacokinetic confound of rapid lung tissue sequestration, which complicates the correlation between plasma drug levels and peripheral pharmacodynamic readouts.

Application
Selection Property
Validation Focus
PDE4A biochemical probe assay
PDE4A inhibition potency context
Enzymatic assay sensitivity and dose-response window
CNS PDE4 target distribution studies
Low polar surface area and moderate lipophilicity
Blood-brain barrier permeability and brain tissue exposure
8-Substituted quinoline library synthesis
Terminal ketone derivatization handle
Synthetic scalability and diversification efficiency
Systemic PDE4 pharmacology research
Predicted low lung:plasma partitioning
Plasma biomarker correlation without tissue sink confound
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